molecular formula C11H10O2 B027389 7-Methoxynaphthalen-1-ol CAS No. 67247-13-6

7-Methoxynaphthalen-1-ol

Cat. No.: B027389
CAS No.: 67247-13-6
M. Wt: 174.2 g/mol
InChI Key: KUKJAAZDXZNNPD-UHFFFAOYSA-N
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Description

7-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) at the seventh position and a hydroxyl group (-OH) at the first position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

7-Methoxynaphthalen-1-ol has a wide range of applications in scientific research:

Safety and Hazards

7-Methoxynaphthalen-1-ol is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxynaphthalen-1-ol can be achieved through several methods. One common approach involves the methylation of 1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding this compound after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, such as 1-naphthol and methylating agents, are fed into the reactor, and the reaction is carefully controlled to optimize the production rate.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form 7-methoxynaphthalene.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution.

Major Products:

    Oxidation: 7-Methoxy-1-naphthaldehyde or 7-Methoxy-1-naphthone.

    Reduction: 7-Methoxynaphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 7-Methoxynaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

7-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJAAZDXZNNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344850
Record name 7-methoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67247-13-6
Record name 7-methoxynaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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